2-Bromo-3,7,8-trichlorodibenzo-p-dioxin

Vue d'ensemble

Description

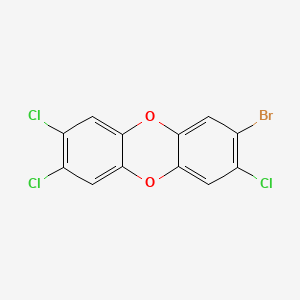

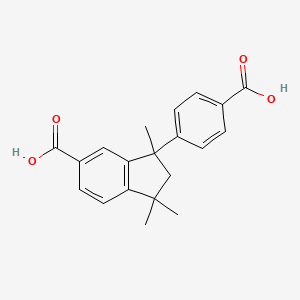

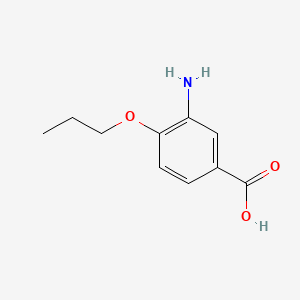

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a compound used as a standard for environmental testing and research . It is also known as a brominated flame retardant . The molecular weight of this compound is 366.42, and its molecular formula is C12H4BrCl3O2 .

Molecular Structure Analysis

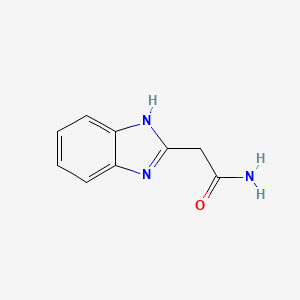

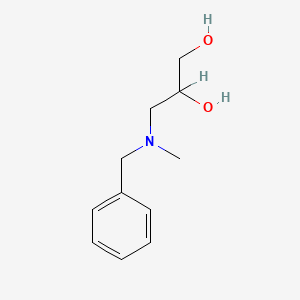

The molecular structure of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin consists of 12 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 chlorine atoms, and 2 oxygen atoms . The canonical SMILES representation of the molecule isC1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br . Physical And Chemical Properties Analysis

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin has a molecular weight of 366.42 and a molecular formula of C12H4BrCl3O2 . The compound is characterized by a topological polar surface area of 18.5Ų and an XLogP3 of 6.5 .Applications De Recherche Scientifique

Metabolic Studies and Toxicological Effects

- Research has explored the metabolic pathways and toxicological effects of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin and its closely related compounds. Studies focused on the synthesis of major metabolites like 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin, investigating their biological and toxic effects in rats, such as effects on body weight, organ weights, and enzyme induction activities (Mason & Safe, 1986).

Structure-Activity Relationships

- Investigations into the structure-activity relationships of polybrominated dibenzo-p-dioxins (PBDDs) like 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin have revealed insights into their in vitro receptor binding affinities and in vivo responses such as thymic atrophy and body weight loss in animal models (Mason, Zacharewski, Denommé, Safe, & Safe, 1987).

Environmental Impact and Biodegradation

- Studies on the environmental impact of chlorinated dioxins, including compounds related to 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, have been conducted, focusing on their biotransformation and degradation in various environmental conditions. For example, research on anaerobic reductive dechlorination in estuarine sediments has provided insights into the environmental fate of these compounds (Vargas, Fennell, & Häggblom, 2001).

Analytical Detection and Monitoring

- The development of sensitive analytical methods for detecting and monitoring dioxins, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, has been a significant area of research. Techniques like gas chromatography-Fourier transform ion cyclotron resonance mass spectrometry (GC-FTICRMS) have been explored for their effectiveness in analyzing these compounds (Taguchi, Nieckarz, Clement, Krolik, & Williams, 2010).

Comparative Toxicity Assessment

- Comparative studies have been performed to assess the relative toxicities of various dioxin-like compounds, including 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin, in relation to other similar compounds. These studies are crucial for understanding the broader toxicological impact of these compounds in various biological systems (Ahlborg & Hanberg, 1994).

Mécanisme D'action

While the specific mechanism of action for 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is not available, it’s known that dioxin-like compounds act via a specific receptor present in all cells: the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor involved in the expression of genes .

Propriétés

IUPAC Name |

2-bromo-3,7,8-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDUBLZGNFZMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074446 | |

| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |

CAS RN |

109333-33-7 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)